molecular formula C15H21NO2 B2471219 N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide CAS No. 1798457-16-5

N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide

Cat. No. B2471219
CAS RN: 1798457-16-5
M. Wt: 247.338
InChI Key: UMTOKQOSJWJEQF-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity in the brain. CPP-115 has been the subject of extensive research due to its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Potential Antidepressant Applications

Research into cyclopropanecarboxamide derivatives has shown promise in the development of antidepressants. For example, a study on 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives evaluated their potential as antidepressants. Some derivatives exhibited more activity than standard treatments such as imipramine and desipramine, with specific compounds advancing to clinical evaluation due to their effectiveness in pharmacological tests and their potential lack of side effects (Bonnaud et al., 1987).

Anxiolytic-like Effects

Another study focused on the anxiolytic-like activity of PHCCC, an allosteric modulator of metabotropic glutamate4 receptors, indicating the utility of cyclopropanecarboxamide derivatives in anxiety treatment. The administration of PHCCC showed significant anticonflict effects without affecting behavioral thresholds, suggesting a novel therapeutic approach to anxiety (Stachowicz et al., 2004).

Synthetic Applications

The synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives have been explored, with findings contributing to the understanding of chemical structures and potential applications in creating new compounds with specific properties. This research demonstrated the synthesis process and detailed the molecular structure through crystallography, offering insights into the compound's stability and conformation (Özer et al., 2009).

Receptor Antagonist Properties

The pharmacological profile of WAY-100635, a selective silent 5-HT1A receptor antagonist, presents a case of cyclohexanecarboxamide derivatives used to study receptor function. This research detailed the compound's high affinity and selectivity for the 5-HT1A receptor, highlighting its potential in further studies of 5-HT1A receptor function and related pharmacological applications (Forster et al., 1995).

Metabolism Studies

Investigations into the metabolism of novel synthetic cannabinoids, like APICA and its fluorinated analogue, contribute to the understanding of how similar compounds are metabolized in the human body. This knowledge is crucial for drug design, forensic analysis, and therapeutic applications, providing insights into metabolic pathways and potential toxicological profiles (Sobolevsky et al., 2015).

properties

IUPAC Name

N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c17-11-9-13(12-4-2-1-3-5-12)8-10-16-15(18)14-6-7-14/h1-5,13-14,17H,6-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTOKQOSJWJEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCC(CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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